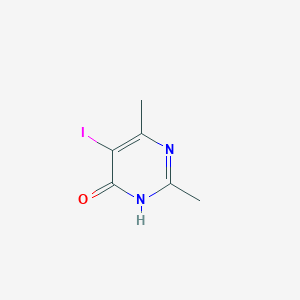

5-Iodo-2,6-dimethylpyrimidin-4-ol

Description

Significance of Halogenated Pyrimidines as Key Synthetic Intermediates and Building Blocks

Halogenated heterocyclic compounds are of paramount importance as fundamental components for the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.org Their utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions, where the halogen atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This capability allows chemists to construct elaborate molecular architectures from simpler, halogenated precursors.

Halogenated pyrimidines, specifically, are crucial intermediates in organic synthesis. rsc.org They are employed in the development of a wide range of biologically active molecules. For instance, these compounds are investigated for their potential as radiosensitizers in cancer therapy, where their incorporation into DNA can make tumor cells more susceptible to radiation treatment. nih.gov The development of efficient and environmentally friendly methods for the halogenation of pyrimidine (B1678525) scaffolds is an active area of research, underscoring the value of these compounds to the chemical sciences. rsc.org

Overview of the Pyrimidine Scaffold and its Role in Chemical Research

The pyrimidine scaffold is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This structural motif is of immense biological and chemical significance. ontosight.airesearchgate.net It forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. ontosight.airesearchgate.net

Beyond its role in nucleic acids, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. ontosight.aimdpi.com Pyrimidine derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov The versatility of the pyrimidine ring allows for structural modifications that can be used to fine-tune the biological activity of a molecule, making it a frequent target for drug discovery and development programs. mdpi.comnih.gov The synthesis of pyrimidine derivatives is a major focus for organic chemists aiming to create new compounds with diverse therapeutic applications. researchgate.netresearchgate.net

Positional Reactivity and Halogenation Patterns in Pyrimidine Systems

The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the two electron-withdrawing nitrogen atoms. These atoms decrease the electron density of the ring, making it less reactive than benzene. researchgate.net The positions on the pyrimidine ring exhibit different levels of reactivity. The C-5 position is the most susceptible to electrophilic attack because it is less electron-deficient compared to the C-2, C-4, and C-6 positions. researchgate.net

However, the presence of activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can significantly enhance the ring's reactivity towards electrophiles by donating electron density back into the ring system. researchgate.net In the case of pyrimidones (pyrimidines with a carbonyl group), electrophilic substitution is more feasible. bhu.ac.in

Halogenation, a type of electrophilic substitution, follows these reactivity patterns. Direct halogenation of an unsubstituted pyrimidine ring is difficult and often requires harsh conditions. nih.gov However, when activating groups are present, halogenation can proceed more readily, typically at the C-5 position. researchgate.net For instance, pyrimidines with activating substituents can undergo halogenation at this position. researchgate.net The reactivity of different positions can be further modulated by the substituents present on the ring. acs.org For example, electron-withdrawing groups can drastically increase the reaction rate at specific positions. acs.org This predictable reactivity allows for the regioselective synthesis of specific halogenated pyrimidine isomers, which are valuable for subsequent synthetic transformations. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-Iodo-2,6-dimethylpyrimidin-4-ol |

| Uracil |

| Thymine |

| Cytosine |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCHCURQABDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311843 | |

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-37-1 | |

| Record name | 83410-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2,6-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Derivatization Strategies Involving 5 Iodo 2,6 Dimethylpyrimidin 4 Ol

Formation and Reactivity of Aryliodonium Ylides Derived from Pyrimidinols

Thermal Rearrangement of Iodonium (B1229267) Ylides

Iodonium ylides derived from pyrimidone structures, such as 2,6-dimethylpyrimidin-4-ol, are valuable intermediates that can undergo thermal rearrangement. When the corresponding aryliodonium ylides of 2,6-dimethylpyrimidin-4-ol are subjected to heat, they can rearrange to form 5-iodo-4-phenoxypyrimidin-6(1H)-ones. This transformation involves the migration of the phenyl group from the iodine to the oxygen atom at the 4-position of the pyrimidine (B1678525) ring, with concurrent introduction of an iodine atom at the 5-position. This reaction provides a pathway to novel 4-phenoxy-5-iodopyrimidine derivatives.

A general representation of this thermal rearrangement is the conversion of iodonium ylides (compounds of type 2a-d in some literature) to 5-iodo-4-phenoxy-pyrimidin-6(1H)-ones (compounds of type 3a-c ). The efficiency of this process can be influenced by the nature of the substituents on the pyrimidine ring and the reaction conditions.

Acid-Catalyzed Reactions with Nucleophiles

The iodonium ylides of 2,6-dimethylpyrimidin-4-ol are also susceptible to acid-catalyzed reactions with various nucleophiles. This reactivity allows for the introduction of a diverse range of substituents onto the pyrimidine core. In the presence of an acid catalyst, these ylides can react with nucleophiles such as pyridine (B92270), nicotinamide, isoquinoline, and triphenylphosphine. These reactions typically result in the formation of the corresponding N- or P-ylides.

For instance, the acid-catalyzed treatment of the iodonium ylides with pyridine leads to the formation of pyridinium (B92312) ylides. This process demonstrates the utility of the iodonium ylide as a precursor for generating other ylidic structures, thereby expanding the synthetic possibilities for creating functionalized pyrimidine derivatives.

| Nucleophile | Resulting Product Type |

| Pyridine | N-ylide |

| Nicotinamide | N-ylide |

| Isoquinoline | N-ylide |

| Triphenylphosphine | P-ylide |

Furthermore, these reactive iodonium ylides can react with hydrochloric or hydrobromic acid to yield 5-halopyrimidones, which can then serve as precursors for the synthesis of pyridinium ylides.

Side-Chain Elaboration and Further Functionalization of Pyrimidine Derivatives

The structure of 5-iodo-2,6-dimethylpyrimidin-4-ol provides multiple avenues for side-chain elaboration and further functionalization, primarily through reactions involving the methyl groups and the iodine substituent.

The methyl groups at the 2- and 6-positions of the pyrimidine ring are "active" in the sense that they can participate in condensation reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. For instance, these methyl groups can undergo reactions analogous to an aldol (B89426) condensation with aldehydes, such as benzaldehyde, in the presence of a suitable base, leading to the formation of styryl-substituted pyrimidines.

The iodine atom at the 5-position is a key handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly powerful in this context.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or vinyl boronic acids or esters. nih.govmdpi.comfrontiersin.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for synthesizing complex biaryl and vinyl-substituted pyrimidines. nih.govmdpi.comfrontiersin.org The general applicability of Suzuki coupling to 5-iodopyrimidines suggests its utility for derivatizing this compound. nih.gov

| Coupling Partner | Catalyst System | Resulting Structure |

| Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | 5-Aryl-2,6-dimethylpyrimidin-4-ol |

| Vinylboronic acid | Palladium catalyst and a base | 5-Vinyl-2,6-dimethylpyrimidin-4-ol |

The Sonogashira coupling provides a method for forming a carbon-carbon bond between the 5-position of the pyrimidine ring and a terminal alkyne. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org The Sonogashira coupling is an efficient way to introduce alkynyl side chains, which can be further functionalized. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org

| Coupling Partner | Catalyst System | Resulting Structure |

| Terminal alkyne | Palladium catalyst, Copper(I) salt, and a base | 5-Alkynyl-2,6-dimethylpyrimidin-4-ol |

These cross-coupling reactions significantly expand the accessible chemical space for derivatives of this compound, allowing for the synthesis of compounds with tailored electronic and steric properties for various applications.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 5 Iodo 2,6 Dimethylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules in solution and the solid state. For 5-Iodo-2,6-dimethylpyrimidin-4-ol, both solution and solid-state NMR techniques offer critical insights into its molecular architecture.

1H and 13C NMR Investigations for Structural Confirmation

While experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

The ¹³C NMR spectrum would provide further structural verification. The carbon atoms of the two methyl groups would be expected to resonate in the upfield region of the spectrum. The quaternary carbons of the pyrimidine (B1678525) ring would each produce a distinct signal, with their chemical shifts influenced by their immediate substituents (nitrogen, iodine, and hydroxyl). The carbon atom bearing the iodine (C5) would exhibit a chemical shift influenced by the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | singlet | upfield region |

| C6-CH₃ | singlet | upfield region |

| C4-OH | broad singlet | - |

| C2 | - | downfield region |

| C4 | - | downfield region |

| C5 | - | upfield region (influenced by iodine) |

| C6 | - | downfield region |

Note: The data in this table is predicted and may not represent experimentally determined values.

Solid-State NMR Spectroscopic Techniques

Solid-state NMR (ssNMR) spectroscopy would be an invaluable technique for characterizing this compound in its crystalline form. This method can provide information on the tautomeric form of the molecule in the solid state, as pyrimidin-4-ol systems can exist in keto-enol tautomeric forms. Furthermore, ssNMR can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and provide insights into the packing of the molecules in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra. To date, no experimental solid-state NMR data for this compound has been reported in the searched literature.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the methyl groups would appear in the 2800-3000 cm⁻¹ region. The C=O stretching vibration, if the keto tautomer is present, would be expected in the range of 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C-H (methyl) | 2800-3000 | Stretching |

| C=O (keto tautomer) | 1650-1700 | Stretching |

| C=N / C=C (ring) | 1400-1600 | Stretching |

| C-I | < 600 | Stretching |

Note: The data in this table is predicted and may not represent experimentally determined values.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) Studies

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyrimidine ring and the C-I bond, which are often weak in the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly powerful technique for studying this molecule. By adsorbing the compound onto a nanostructured metallic surface (typically silver or gold), a significant enhancement of the Raman signal can be achieved. This would allow for the detection of very low concentrations of the analyte and provide detailed information about the orientation of the molecule on the surface. The vibrations of the pyrimidine ring and the C-I bond are expected to be strongly enhanced in the SERS spectrum. As of now, no experimental Raman or SERS studies have been identified in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₇IN₂O, with a calculated molecular weight of approximately 250.04 g/mol . cookechem.com

In a patent for compounds for treating spinal muscular atrophy, the mass spectrum of this compound was reported. google.com The analysis showed a peak at m/z 251.2, corresponding to the protonated molecule [M+H]⁺. google.com

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the iodine atom would result in a significant fragment ion. Other potential fragmentation pathways could involve the loss of a methyl group or cleavage of the pyrimidine ring.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₇IN₂O | cookechem.com |

| Molecular Weight | 250.04 g/mol | cookechem.com |

| Observed Mass [M+H]⁺ | 251.2 m/z | google.com |

X-ray Crystallography and Structural Determinations

Following extensive research, detailed crystallographic data for the specific compound this compound, including single-crystal X-ray diffraction (SC-XRD) studies and analyses of its intermolecular interactions, are not available in the public domain. While crystallographic information exists for structurally related pyrimidine derivatives, this information is not directly applicable to the unique spatial arrangement and intermolecular forces of the title compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A comprehensive search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Without such experimental data, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking) in Crystal Structures

The analysis of intermolecular interactions, such as halogen bonding and π-π stacking, is contingent upon the availability of a solved crystal structure. As no crystallographic data for this compound has been reported, a detailed discussion of the specific non-covalent interactions governing its crystal packing is not possible.

For context, studies on analogous compounds, such as 2-Iodo-4,6-dimethylpyrimidine, have revealed the presence of significant intermolecular forces. These include I···N halogen bonds and π-π stacking interactions, which play a crucial role in the formation of their supramolecular architectures. However, the presence and nature of such interactions in this compound remain speculative without experimental verification.

Computational and Theoretical Investigations of 5 Iodo 2,6 Dimethylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecular systems. nih.govijcce.ac.ir DFT methods are capable of producing a variety of molecular properties and have received considerable attention for their performance in describing structures and energetics. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations are employed to determine optimized molecular structures, vibrational frequencies, thermodynamic parameters, and electronic properties like the total dipole moment and HOMO-LUMO energy gap. nih.gov

The initial step in the computational analysis of 5-Iodo-2,6-dimethylpyrimidin-4-ol involves geometry optimization. This process uses DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. wjarr.comyoutube.com For similar heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, DFT calculations have been used to determine geometrical parameters, which are then often compared with experimental X-ray diffraction data to validate the computational model. mdpi.com

The optimization of this compound would likely reveal a nearly planar pyrimidine ring, a common feature for such aromatic heterocycles. The presence of the bulky iodine atom and the methyl groups, along with the hydroxyl group, will influence the final conformation. The torsional angles between the pyrimidine ring and the substituents are key parameters determined during optimization. For instance, in related pyrazolo[3,4-d]pyrimidine derivatives, the planarity of the core heterocyclic unit and the orientation of substituent groups were precisely determined, showing only slight deviations from complete planarity. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N1 | 1.34 | N1-C2-N3 | 125.0 |

| N1-C6 | 1.37 | C2-N3-C4 | 115.5 |

| C5-C6 | 1.40 | C5-C6-N1 | 122.0 |

| C4-C5 | 1.44 | C4-C5-C6 | 118.0 |

| N3-C4 | 1.38 | C2-N1-C6-C5 | -0.5 |

Data is illustrative and based on typical values for pyrimidine derivatives found in computational studies.

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For pyrimidine derivatives, theoretical calculations of NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions are commonly performed. researchgate.netresearchgate.net

Calculated ¹H and ¹³C NMR chemical shifts for related pyrimidine systems show good agreement with experimental values. researchgate.net The chemical environment of each nucleus, influenced by the electron-donating and withdrawing effects of the substituents (iodo, methyl, and hydroxyl groups), determines its shielding and, consequently, its chemical shift. Similarly, the prediction of IR spectra involves calculating the vibrational frequencies corresponding to different functional groups. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. researchgate.net For this compound, the calculations would likely predict transitions involving the π-electrons of the pyrimidine ring and the lone pairs on the nitrogen and oxygen atoms.

Table 2: Predicted Spectroscopic Data for a Substituted Pyrimidine (Analogous System)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₃ | 2.4 - 2.6 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 165 - 170 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1680 - 1720 |

| UV-Vis (TD-DFT) | Max Absorption Wavelength (λₘₐₓ) | ~270 - 290 nm |

Data is illustrative and based on typical values for pyrimidine derivatives found in computational studies.

The electronic properties of this compound are critical to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. wjarr.com For pyrimidine derivatives, a smaller energy gap suggests higher reactivity. wjarr.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, and positive potential near the hydrogen atoms.

Table 3: Calculated Electronic Properties for a Pyrimidine Derivative (Analogous System)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Data is illustrative and based on typical values for pyrimidine derivatives found in computational studies. wjarr.com

Quantum Mechanical Studies

Beyond DFT, other quantum mechanical analyses provide deeper insights into the bonding and reactivity of this compound.

The aromaticity of the pyrimidine ring in this compound can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. researchgate.netresearchgate.net It evaluates the deviation of bond lengths from an ideal aromatic system, with a value of 1 representing a fully aromatic system (like benzene) and values decreasing with reduced aromaticity. researchgate.netacs.org Studies on substituted pyrimidines have shown that substituents can decrease the aromaticity of the ring. researchgate.net The introduction of the iodo, methyl, and hydroxyl groups is expected to influence the bond lengths and thus the HOMA value of the pyrimidine ring in the title compound.

Table 4: HOMA Index for Pyrimidine and Related Heterocycles

| Compound | HOMA Index |

|---|---|

| Benzene | 1.000 |

| Pyrimidine | 0.75 - 0.85 |

| Substituted Pyrimidine | 0.60 - 0.80 |

Data is illustrative and based on literature values for pyrimidine systems. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization and intramolecular interactions. rsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is related to hyperconjugation and resonance effects. researchgate.net

For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyrimidine ring. grafiati.com It can also shed light on the nature of the carbon-iodine bond and any potential intramolecular halogen bonding. nih.govnih.gov These interactions are crucial for understanding the molecule's stability and electronic structure. nih.gov

Table 5: Representative NBO Analysis - Donor-Acceptor Interactions (Analogous System)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | ~20-30 |

| LP(1) O | π*(C4-C5) | ~15-25 |

| π(C5-C6) | π*(N1-C2) | ~10-20 |

LP denotes a lone pair orbital. Data is illustrative and based on typical values for heterocyclic systems found in NBO analyses.

Computational Modeling of Reaction Pathways and Mechanism Elucidation

Currently, there is a notable absence of publicly available research focused on the computational modeling of reaction pathways and mechanism elucidation specifically for this compound. While experimental work has documented its synthesis and use as an intermediate, for instance, in the preparation of 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) by treatment with phosphorus oxychloride, detailed theoretical studies on the mechanisms of these transformations have not been reported. google.com

In the broader context of pyrimidine chemistry, computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate reaction mechanisms, predict reactivity, and understand the electronic properties of related molecules. For example, DFT studies on other pyrimidine derivatives have been used to:

Elucidate the pathways of nucleophilic substitution reactions.

Analyze the energetics of transition states and intermediates in multi-step syntheses.

Predict the regioselectivity and stereoselectivity of reactions.

Explore the mechanisms of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pertinent for functionalizing iodinated heterocycles.

The iodine substituent at the C5 position of this compound makes it a prime candidate for such theoretical investigations. The C-I bond is a key site for reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. A computational study could provide valuable insights into the energy barriers for these reactions, the geometry of the transition states, and the influence of the methyl and hydroxyl groups on the reactivity of the pyrimidine ring.

Such a theoretical analysis would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Energy Profile Calculation: Determining the activation energies and reaction energies to map out the complete reaction pathway.

Analysis of Electronic Properties: Investigating charge distributions, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to rationalize the observed reactivity.

Although no specific data tables or detailed findings for this compound can be presented, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be conducted. Future research in this area would be invaluable for optimizing existing synthetic routes and designing new transformations involving this versatile chemical intermediate.

Synthetic Applications and Materials Science Aspects of 5 Iodo 2,6 Dimethylpyrimidin 4 Ol

Utilization as a Key Synthetic Intermediate for Diversely Substituted Pyrimidines

The iodine atom in 5-Iodo-2,6-dimethylpyrimidin-4-ol serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide range of substituents onto the pyrimidine (B1678525) core, making it a key intermediate for generating molecular diversity.

Key cross-coupling reactions applicable to this scaffold include:

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyrimidine ring and a terminal alkyne. libretexts.org The process typically uses a palladium catalyst and a copper(I) co-catalyst to produce 5-alkynyl-2,6-dimethylpyrimidin-4-ol derivatives. libretexts.orgresearchgate.net This method is highly efficient for creating conjugated enynes and arylalkynes. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the iodo-pyrimidine with an organoboron compound, such as a boronic acid or ester. This versatile reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, yielding a broad spectrum of substituted pyrimidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a fundamental method for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials, offering a significant advantage over harsher, traditional methods. wikipedia.org

The table below summarizes these key transformations.

| Reaction Type | Reactant | Catalyst System (Typical) | Product Class |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Amine Base | 5-Alkynyl-2,6-dimethylpyrimidin-4-ols |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand / Base | 5-Aryl/Alkyl-2,6-dimethylpyrimidin-4-ols |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd Catalyst / Phosphine Ligand / Base | 5-Amino-2,6-dimethylpyrimidin-4-ols |

Role as a Building Block in the Synthesis of Complex Heterocyclic Scaffolds

Beyond simple substitution, this compound serves as a foundational building block for constructing more complex, fused heterocyclic systems. The reactivity of the iodo group can be harnessed in tandem or multi-step reaction sequences to build new rings onto the pyrimidine framework.

A notable example is the synthesis of pyrido[2,3-d]pyrimidines. Research on the related compound, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, has demonstrated that a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction with various aryl alkynyl substrates can efficiently produce these fused bicyclic structures. figshare.comfigshare.com This type of intramolecular cyclization highlights the utility of the 5-iodo-pyrimidine scaffold in creating elaborate molecular architectures that are of interest in medicinal chemistry and materials science.

The general strategy is outlined below:

Table of Tandem Reaction for Fused Heterocycle Synthesis| Step | Reaction | Description | Resulting Structure |

|---|---|---|---|

| 1 | Sonogashira Coupling | The iodo-pyrimidine is coupled with a terminal alkyne. | An alkynyl-substituted pyrimidine intermediate is formed. |

| 2 | Intramolecular Cyclization (e.g., Heck) | The newly introduced alkyne moiety reacts with another functional group on the pyrimidine or its substituent, leading to ring closure. | A fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine. |

Applications in Materials Science Research

The structural features of this compound and its derivatives make them promising candidates for materials science applications, particularly in the realm of supramolecular chemistry and organic electronics.

Analysis of the crystal structure of the related compound 2-Iodo-4,6-dimethylpyrimidine reveals the critical role of non-covalent interactions in forming ordered solid-state architectures. nih.govresearchgate.net Key interactions include:

Halogen Bonding: Short intermolecular contacts between the iodine atom and nitrogen atoms (I⋯N) link molecules into zigzag chains. nih.govresearchgate.net

π–π Stacking: The pyrimidine rings of adjacent molecules engage in π–π stacking interactions, further organizing the molecules into a two-dimensional supramolecular network. nih.govresearchgate.net

These self-assembly properties are fundamental to crystal engineering and the design of functional materials. By modifying the pyrimidine core through the synthetic methods described previously, the electronic and photophysical properties can be tailored. This tunability makes such scaffolds attractive for use in organic light-emitting diodes (OLEDs), where nitrogen-containing heterocyclic compounds are often used to achieve efficient charge transfer and emission. researchgate.net

Table of Supramolecular Interactions and Potential Applications

| Interaction Type | Description | Potential Application Area |

|---|---|---|

| Halogen Bonding (I···N) | A directional, non-covalent interaction involving the electrophilic region of the iodine atom. nih.gov | Crystal Engineering, Liquid Crystals |

Design and Synthesis of Ligands for Catalysis

The pyrimidine framework is a well-established N-donor motif in coordination chemistry. This compound is a valuable platform for designing and synthesizing custom ligands for metal-catalyzed reactions. The iodo group acts as a synthetic handle to introduce additional coordinating atoms, transforming the simple pyrimidine into a potentially multidentate ligand.

For instance, a Suzuki coupling reaction could be employed to attach a pyridine (B92270) ring at the 5-position, creating a bidentate N,N'-ligand. Similarly, other donor groups containing phosphorus or oxygen could be introduced. These tailored ligands can then be complexed with transition metals (e.g., palladium, rhodium, iridium) to generate catalysts with specific steric and electronic properties, optimized for various chemical transformations.

Hypothetical Synthesis of a Bidentate Ligand

| Starting Material | Reagent | Reaction Type | Product (Ligand) |

|---|

This synthetic flexibility allows for the rational design of ligand libraries, which can be screened to identify highly efficient and selective catalysts for important industrial and laboratory-scale reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.